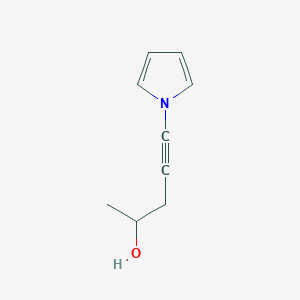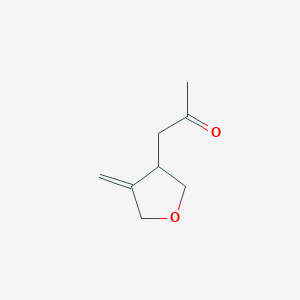![molecular formula C8H15NO2 B067572 (1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane CAS No. 170078-14-5](/img/structure/B67572.png)
(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane, also known as tropine, is a bicyclic organic compound that belongs to the tropane alkaloids family. It is a widely studied molecule due to its broad range of applications in both scientific research and industry. 1.0]octane.
Mécanisme D'action
Tropine acts as an antagonist of muscarinic acetylcholine receptors, which are found in the central and peripheral nervous system. It blocks the binding of acetylcholine to the receptor, leading to a decrease in the parasympathetic activity of the nervous system. This results in various physiological effects, such as decreased heart rate, decreased gastrointestinal motility, and decreased glandular secretion.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane depend on the dose and route of administration. In low doses, it has been shown to improve cognitive function and memory in animal studies. However, in high doses, it can cause adverse effects such as hallucinations, delirium, and even death. Tropine has also been used in the treatment of Parkinson's disease due to its ability to increase dopamine levels in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Tropine has several advantages in lab experiments, including its easy availability and low cost. It is also a versatile molecule that can be used in various synthetic transformations. However, its toxicity and potential for adverse effects limit its use in certain experiments, particularly those involving live animals.
Orientations Futures
There are several future directions for the study of (1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane. One area of research is the development of new synthetic methods for the production of (1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane and its derivatives. Another area of research is the exploration of its potential therapeutic applications, particularly in the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of (1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane.
Méthodes De Synthèse
The synthesis of (1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane involves the reduction of tropinone, which is obtained from the extraction of the leaves of the plant Atropa belladonna. The reduction is carried out using sodium borohydride or lithium aluminum hydride, which yields (1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane as a white crystalline solid.
Applications De Recherche Scientifique
(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane has been used in various scientific research applications. It is commonly used as a chiral auxiliary in asymmetric synthesis, where it acts as a template to control the stereochemistry of the reaction. Tropine has also been used as a precursor in the synthesis of various alkaloids, such as cocaine and a(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane.
Propriétés
Numéro CAS |
170078-14-5 |
|---|---|
Formule moléculaire |
C8H15NO2 |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane |
InChI |
InChI=1S/C8H15NO2/c1-5(2)8-10-3-6-7(9-6)4-11-8/h5-9H,3-4H2,1-2H3/t6-,7+,8? |
Clé InChI |
AXFFCRVQWFKEBV-DHBOJHSNSA-N |
SMILES isomérique |
CC(C)C1OC[C@@H]2[C@@H](N2)CO1 |
SMILES |
CC(C)C1OCC2C(N2)CO1 |
SMILES canonique |
CC(C)C1OCC2C(N2)CO1 |
Synonymes |
3,5-Dioxa-8-azabicyclo[5.1.0]octane,4-(1-methylethyl)-,(1alpha,4bta,7alpha)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2,2'-Bipyridin]-6-amine](/img/structure/B67492.png)

![4-Methoxybenzo[d]isoxazol-3(2H)-one](/img/structure/B67494.png)
![Methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B67498.png)






![1-[(4-Nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B67519.png)
![1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B67521.png)